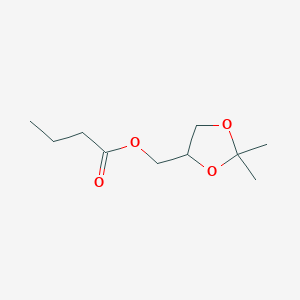

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate is an organic compound with the molecular formula C10H18O4. It is a derivative of butanoic acid and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry and industry, due to its unique structural properties.

Propriétés

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMOQNCIYAMRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542257 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92418-59-2 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification via Acid Chloride and DMAP Catalysis

One of the most direct and efficient methods to prepare this compound involves the reaction of solketal with n-butyryl chloride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) and a suitable organic solvent such as tert-butyl methyl ether . This method is described in patent EP2322518B1:

- Procedure : Solketal is reacted with n-butyryl chloride under mild conditions with DMAP as a nucleophilic catalyst to facilitate the acylation of the primary alcohol group on solketal.

- Reaction conditions : Typically carried out at ambient temperature or slightly elevated temperatures.

- Outcome : Formation of the ester bond yielding this compound with high selectivity and yield.

This method leverages the high reactivity of acid chlorides and the catalytic efficiency of DMAP to achieve esterification without harsh conditions or side reactions.

Use of Glycerol Acetal Derivatives and Catalytic Esterification

Another approach involves the use of glycerol acetals or ketals as alcohol components reacted with butyric acid derivatives under basic catalysis:

- Catalysts : Basic catalysts such as tertiary amines or alkoxides.

- Purification : Post-reaction purification may include liquid-liquid extraction, vacuum distillation, or silica gel chromatography.

- Application : This method is described in the context of producing ether-esters of glycerol acetals, which are structurally related to this compound.

Reaction Scheme Summary

Research Findings and Analytical Data

- The product exhibits typical ester spectral features: characteristic proton NMR signals for the methylene adjacent to the ester and the dioxolane ring methyl groups.

- X-ray crystallographic studies confirm the envelope conformation of the five-membered dioxolane ring and the extended conformation of the butyrate chain.

- The esterification proceeds with retention of the stereochemistry of the solketal moiety.

- Purification is generally achieved by crystallization or chromatographic techniques to obtain analytically pure material suitable for further applications.

Notes on Scale-Up and Industrial Preparation

- The use of acid chlorides and DMAP is advantageous for industrial scale due to straightforward reaction and work-up.

- Careful control of moisture and reaction temperature is essential to avoid hydrolysis of acid chlorides.

- Purification by distillation under reduced pressure or column chromatography ensures removal of unreacted starting materials and catalyst residues.

This comprehensive review of preparation methods for this compound highlights the predominance of esterification of solketal with butyryl chloride catalyzed by DMAP as the most efficient and widely documented route. Alternative methods involving coupling agents or basic catalysis provide flexibility depending on the available reagents and desired scale.

Analyse Des Réactions Chimiques

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research explores its potential as a drug precursor or in drug delivery systems.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mécanisme D'action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing butanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, which can further interact with biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate

- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl propionate

- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonate

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate is unique due to its specific ester linkage with butanoic acid, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .

Activité Biologique

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate is a compound with emerging interest in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a dioxolane ring structure that contributes to its reactivity and interaction with biological systems. The presence of the butyrate moiety enhances its solubility and potential bioactivity.

The biological activity of this compound is believed to involve several mechanisms:

- Electrophilic Reactions : The compound acts as an electrophile in various chemical reactions, allowing it to form covalent bonds with nucleophiles in biological systems.

- Interaction with Enzymes : It may inhibit or modulate enzyme activities due to structural similarities with substrates or inhibitors in metabolic pathways .

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, potentially reducing oxidative stress in cells .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits anti-inflammatory properties. Specifically, a derivative known as Se-DMC has been shown to reduce paw edema and inflammatory responses in animal models .

Case Study:

In a study involving complete Freund's adjuvant (CFA)-induced arthritis in mice, Se-DMC significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB), both of which are key mediators in inflammation. Histopathological evaluations revealed reduced lymphatic vessel dilation compared to control groups .

Antinociceptive Effects

The compound has also been evaluated for its antinociceptive effects. In experiments where nociception was induced using glutamate or acetic acid, Se-DMC demonstrated a notable reduction in pain responses . This suggests potential applications in pain management therapies.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via metal-catalyzed silylene transfer or multi-component coupling reactions. For example, silver catalysts activate cyclohexene-silacyclopropane intermediates to form silacycles, while palladium facilitates carbon-carbon bond insertions (e.g., coupling of silylaryl bromides with alkynes). Key variables include:

- Catalyst selection : Silver (Ag) promotes silylene transfer under mild conditions, whereas palladium (Pd) requires higher temperatures (80–100°C) for cross-coupling .

- Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for Pd-mediated reactions to stabilize intermediates .

- Steric control : Bulky nitriles (e.g., t-BuCN) halt reactions at intermediate stages, enabling isolation of silacyclobutane derivatives .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons in the dioxolane ring (δ 1.3–1.5 ppm for methyl groups, δ 4.0–4.5 ppm for the methoxy moiety) and ester carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 216.136 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. How do contradictory stereochemical outcomes arise when using Zn vs. Cu catalysts in derivative synthesis?

- Methodological Answer : Zinc coordinates with aldehydes to activate CO insertion, favoring syn-addition, while copper follows a transmetallation pathway, leading to anti-selectivity. To resolve discrepancies:

- Conduct mechanistic studies (e.g., isotopic labeling or kinetic profiling) to distinguish coordination vs. redox pathways .

- Use chiral ligands (e.g., BINAP) with Cu to enforce enantioselectivity and suppress side reactions .

Q. What strategies optimize regioselectivity in multi-component reactions involving dioxolane precursors?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. For example:

- Steric hindrance : Substituents on nitriles (e.g., i-PrCN) block undesired bond cleavage, directing coupling to the α-position of the dioxolane ring .

- Catalyst tuning : Zirconocene mediators enable selective C≡N bond cleavage in nitriles, yielding pyrrolo[3,2-c]pyridines .

- Reaction stoichiometry : A 1:3 ratio of diyne to nitrile ensures complete conversion to fused heterocycles .

Q. How can computational methods predict reaction pathways for dioxolane derivative formation?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates. Key steps include:

- Activation energy barriers : Compare Si–C vs. C–C bond cleavage energies to identify dominant pathways .

- Electrostatic potential maps : Predict nucleophilic attack sites on silacyclopropane intermediates .

Critical Safety Considerations

- Handling reactive intermediates : Use gloveboxes for air-sensitive silacyclopropanes. Avoid skin contact with methanesulfonate esters (e.g., (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate) due to alkylating toxicity .

- Waste disposal : Hydrolyze residual nitriles with NaOH/EtOH before neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.